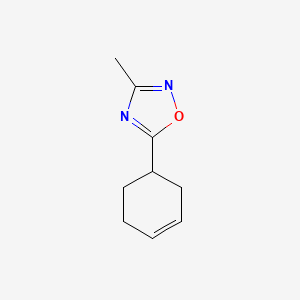![molecular formula C10H10ClF3O3S B1454675 3-[3-(Trifluoromethyl)phenoxy]propane-1-sulfonyl chloride CAS No. 1340078-21-8](/img/structure/B1454675.png)
3-[3-(Trifluoromethyl)phenoxy]propane-1-sulfonyl chloride
Overview
Description
“3-[3-(Trifluoromethyl)phenoxy]propane-1-sulfonyl chloride” is a chemical compound with the molecular formula C10H10ClF3O3S . It has a molecular weight of 302.7 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C10H10ClF3O3S . This indicates that the compound contains carbon ©, hydrogen (H), chlorine (Cl), fluorine (F), oxygen (O), and sulfur (S).Scientific Research Applications
Synthesis and Functionalization
3-[3-(Trifluoromethyl)phenoxy]propane-1-sulfonyl chloride is utilized as a reagent in the synthesis and functionalization of various organic compounds due to its ability to introduce trifluoromethyl and sulfonyl groups. These functionalities are valuable in creating compounds with desired physical, chemical, and biological properties. For example, trifluoromethanesulfonyl chloride, a related compound, is widely used for direct trifluoromethylation, trifluoromethylsulfenylation, and trifluoromethylsulfinylation, showcasing the versatility of similar reagents in organic synthesis (Guyon, Chachignon, & Cahard, 2017).
Catalyst Development
Compounds like this compound are instrumental in developing catalysts for polymerization processes. For instance, magnesium complexes incorporated with sulfonate phenoxide ligands have been synthesized using similar sulfonyl chlorides. These complexes serve as efficient catalysts for the ring-opening polymerization of ε-caprolactone and trimethylene carbonate, demonstrating the potential of such compounds in polymer chemistry (Chen et al., 2010).
Material Science Applications
In material science, derivatives of this compound contribute to the synthesis of advanced materials. For example, novel sulfonated poly(arylene ether) copolymers containing aliphatic acid groups have been prepared for potential use as proton exchange membranes in fuel cell technology. These materials exhibit good oxidative and dimensional stability and high proton conductivity, showcasing the utility of such compounds in developing new, high-performance materials (Pang et al., 2008).
Antimicrobial Compound Synthesis
The sulfonyl chloride functionality is also essential in synthesizing antimicrobial compounds. For instance, new N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives have been synthesized for their potential antimicrobial activities. These compounds, derived from chemical intermediates similar to this compound, highlight the importance of such reagents in developing new antimicrobial agents (Fadda, El-Mekawy, & AbdelAal, 2016).
Safety and Hazards
properties
IUPAC Name |
3-[3-(trifluoromethyl)phenoxy]propane-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF3O3S/c11-18(15,16)6-2-5-17-9-4-1-3-8(7-9)10(12,13)14/h1,3-4,7H,2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTXKCWTVCTCMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCCS(=O)(=O)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



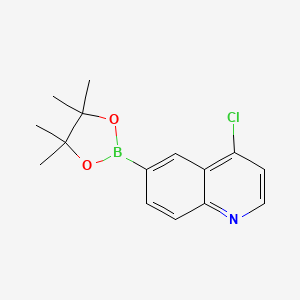
![N,N,7-trimethyl-1H-pyrrolo[2,3-c]pyridin-5-amine](/img/structure/B1454594.png)
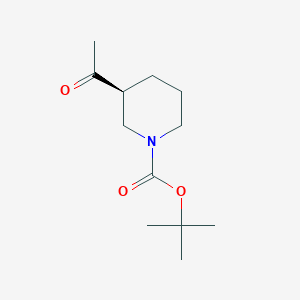
![3-[5-(Dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic acid](/img/structure/B1454596.png)

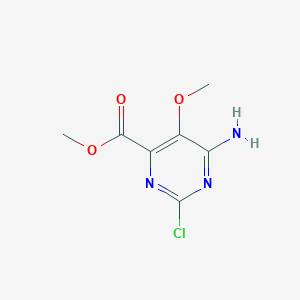
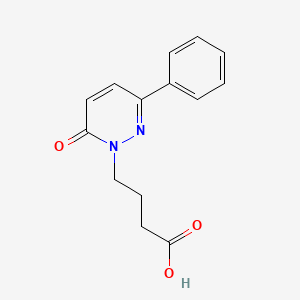
![2-{3-Methoxy-4-[(trifluoromethyl)sulfanyl]phenyl}acetonitrile](/img/structure/B1454604.png)
![methyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B1454607.png)
![Methyl 3-[(2-chlorobenzyl)oxy]benzoate](/img/structure/B1454609.png)
![(2-([6-(2,4-Dimethyl-1,3-thiazol-5-YL)pyridazin-3-YL]oxy)ethyl)amine](/img/structure/B1454610.png)


